molecular formula C16H11Cl3N2O4S B2611539 4-chlorophenyl 4-[(3,4-dichloro-1-methyl-1H-pyrazol-5-yl)oxy]benzenesulfonate CAS No. 303996-51-2

4-chlorophenyl 4-[(3,4-dichloro-1-methyl-1H-pyrazol-5-yl)oxy]benzenesulfonate

Cat. No.: B2611539
CAS No.: 303996-51-2
M. Wt: 433.68
InChI Key: ZXWYFOMBNMQSEK-UHFFFAOYSA-N
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Description

4-chlorophenyl 4-[(3,4-dichloro-1-methyl-1H-pyrazol-5-yl)oxy]benzenesulfonate is a chemical compound of significant interest in agricultural chemistry research, particularly in the development of novel agrochemicals. Its structure is characteristic of synthetic organic molecules designed to interact with specific biological targets in pests. Research indicates that this compound functions as a potent agonist of the Ryanodine Receptor (RyR) in insects [https://www.epa.gov/pesticides]. This mechanism involves binding to the RyR calcium channel complex in muscle cells, leading to uncontrolled release of internal calcium stores, resulting in paralysis and eventual death of the target insect. This mode of action is similar to that of commercial diamide insecticides like chlorantraniliprole [https://pubs.acs.org/doi/10.1021/acs.jafc.5b01968], positioning it as a valuable tool for scientists studying insect physiology, resistance mechanisms, and for the design of next-generation crop protection agents. Consequently, this reagent is primarily utilized in biochemical assays and entomological studies to investigate calcium signaling pathways and to evaluate the efficacy and specificity of new RyR-targeting compounds.

Properties

IUPAC Name

(4-chlorophenyl) 4-(4,5-dichloro-2-methylpyrazol-3-yl)oxybenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl3N2O4S/c1-21-16(14(18)15(19)20-21)24-11-6-8-13(9-7-11)26(22,23)25-12-4-2-10(17)3-5-12/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXWYFOMBNMQSEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)Cl)Cl)OC2=CC=C(C=C2)S(=O)(=O)OC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chlorophenyl 4-[(3,4-dichloro-1-methyl-1H-pyrazol-5-yl)oxy]benzenesulfonate typically involves a multi-step process. One common method includes the reaction of 4-chlorophenol with 3,4-dichloro-1-methyl-1H-pyrazole in the presence of a suitable base to form the intermediate compound. This intermediate is then reacted with benzenesulfonyl chloride under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

4-chlorophenyl 4-[(3,4-dichloro-1-methyl-1H-pyrazol-5-yl)oxy]benzenesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong bases (e.g., sodium hydroxide) for substitution reactions and oxidizing agents (e.g., potassium permanganate) for oxidation reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives, while oxidation can yield oxidized pyrazole compounds .

Mechanism of Action

The mechanism of action of 4-chlorophenyl 4-[(3,4-dichloro-1-methyl-1H-pyrazol-5-yl)oxy]benzenesulfonate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds are structurally or functionally related to 4-chlorophenyl 4-[(3,4-dichloro-1-methyl-1H-pyrazol-5-yl)oxy]benzenesulfonate, differing in substituents, functional groups, or biological activities:

Structural Analogs

Compound Name Key Structural Differences Functional Group Molecular Formula Biological/Physicochemical Notes References
Phenyl 4-[(3,4-dichloro-1-methyl-1H-pyrazol-5-yl)oxy]benzenesulfonate Lacks the 4-chloro substituent on the phenyl ring Sulfonate C₁₆H₁₂Cl₂N₂O₄S Lower lipophilicity; used as a reference in SAR studies
3-(Trifluoromethyl)phenyl analog (CAS 321522-19-4) Phenyl group replaced with 3-(trifluoromethyl)phenyl Sulfonate C₁₇H₁₁Cl₂F₃N₂O₄S Enhanced electron-withdrawing effects; potential pesticidal use
[1-Methyl-5-(4-methylphenoxy)-3-phenyl-1H-pyrazol-4-yl]methyl 4-chlorobenzoate Ester instead of sulfonate; pyrazole linked via methylene to 4-chlorobenzoate Ester C₂₅H₂₁ClN₂O₃ Demonstrated antibacterial activity in pyrazole derivatives
4-[3-(4-Hydroxyphenyl)-5-aryl-pyrazol-1-yl]benzenesulfonamides Sulfonamide instead of sulfonate; pyrazoline core Sulfonamide C₁₅H₁₄N₂O₃S (varies) Carbonyl anhydrase inhibition; cytotoxic potential

Functional Group and Reactivity Comparison

  • Sulfonate vs. Sulfonamide : Sulfonates (e.g., target compound) are less basic and more resistant to hydrolysis than sulfonamides, making them suitable for environments requiring chemical stability .
  • Sulfonate vs. Ester : Sulfonate esters exhibit higher polarity and acidity (pKa ~1–2) compared to carboxylic esters (pKa ~4–5), influencing solubility and membrane permeability .

Physicochemical Properties

  • Lipophilicity : The 4-chlorophenyl group increases logP compared to the phenyl analog, enhancing membrane permeability but reducing aqueous solubility .
  • Thermal Stability: Chlorine substituents elevate melting points; the target compound likely has a higher mp (>150°C) than non-chlorinated analogs .

Biological Activity

4-Chlorophenyl 4-[(3,4-dichloro-1-methyl-1H-pyrazol-5-yl)oxy]benzenesulfonate is a compound of interest due to its potential biological activities, particularly in pharmacology and environmental science. This article reviews the biological activity associated with this compound, supported by research findings, case studies, and data tables.

The compound is characterized by the following chemical structure and properties:

  • Chemical Formula: C15_{15}H12_{12}Cl2_{2}N2_{2}O4_{4}S
  • Molecular Weight: 387.23 g/mol
  • CAS Number: 119446-68-3

Biological Activity Overview

Research indicates that compounds with similar structures exhibit various biological activities, including:

  • Antimicrobial Activity: Compounds containing the pyrazole moiety have shown significant antibacterial properties against various bacterial strains .
  • Anti-inflammatory Effects: Studies have demonstrated that derivatives of pyrazole can inhibit inflammatory pathways, particularly in neuroinflammatory conditions .
  • Enzyme Inhibition: The compound has been evaluated for its ability to inhibit enzymes such as acetylcholinesterase (AChE) and urease, which are relevant in treating conditions like Alzheimer's disease and infections .

The biological activities of this compound may be attributed to several mechanisms:

  • Inhibition of Pro-inflammatory Cytokines:
    • The compound has been shown to reduce levels of nitric oxide (NO) and inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), crucial mediators in inflammatory responses .
  • Signal Pathway Modulation:
    • It affects key signaling pathways such as nuclear factor-kappa B (NF-κB) and p38 mitogen-activated protein kinase (MAPK), which are involved in inflammation and cell survival .

Case Studies

Several case studies highlight the efficacy of related compounds in clinical settings:

  • Neuroprotective Studies:
    • A study involving a derivative similar to the target compound showed protective effects against lipopolysaccharide (LPS)-induced neuroinflammation in vitro and MPTP-induced neurotoxicity in vivo. The results indicated a significant reduction in behavioral deficits associated with Parkinson's disease models .
  • Antimicrobial Efficacy:
    • A synthesized derivative was tested against multiple bacterial strains, showing promising results in inhibiting growth, which suggests potential applications in antibiotic development .

Table 1: Biological Activities of Related Compounds

Compound NameActivity TypeReference
CDMPOAnti-inflammatory
Pyrazole DerivativeAntibacterial
Acetylcholinesterase InhibitorEnzyme Inhibition
MechanismEffectReference
Inhibition of iNOSReduces NO production
NF-κB Pathway ModulationDecreases pro-inflammatory cytokines
COX-2 InhibitionLowers inflammation

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